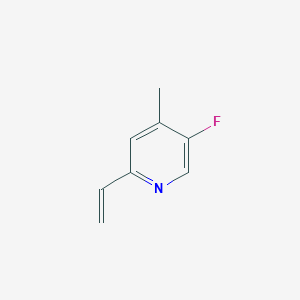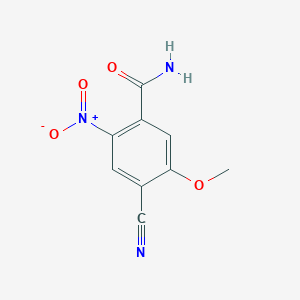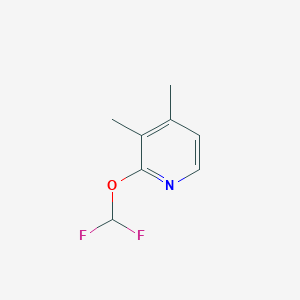
2-(Difluoromethoxy)-3,4-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-3,4-dimethylpyridine is an organofluorine compound that features a pyridine ring substituted with difluoromethoxy and dimethyl groups. Organofluorine compounds are known for their unique properties, including enhanced chemical stability and biological activity, making them valuable in various fields such as pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-3,4-dimethylpyridine typically involves the introduction of the difluoromethoxy group to a pyridine derivative. One common method is the reaction of 3,4-dimethylpyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethoxy)-3,4-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-3,4-dimethylpyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-3,4-dimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This leads to the modulation of biological pathways and the inhibition of specific enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- α-(Difluoromethoxy)ketones
- Difluoromethylated nitrogen-containing heterocycles
Comparison: 2-(Difluoromethoxy)-3,4-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other difluoromethoxy compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C8H9F2NO |
|---|---|
Molekulargewicht |
173.16 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-3,4-dimethylpyridine |
InChI |
InChI=1S/C8H9F2NO/c1-5-3-4-11-7(6(5)2)12-8(9)10/h3-4,8H,1-2H3 |
InChI-Schlüssel |
NPIQGEBEOJORIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)OC(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


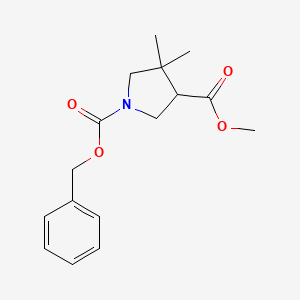
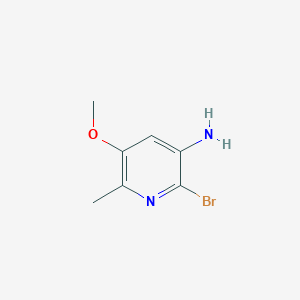
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
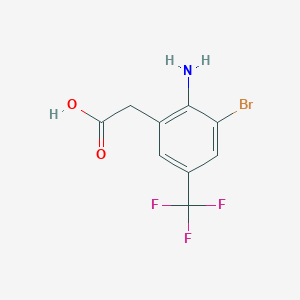
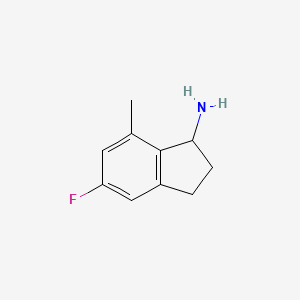
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
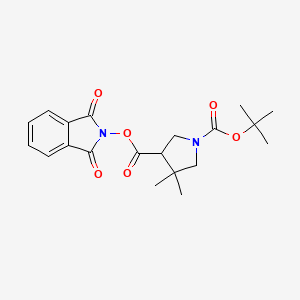
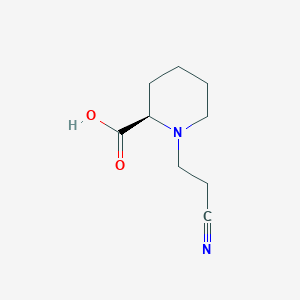

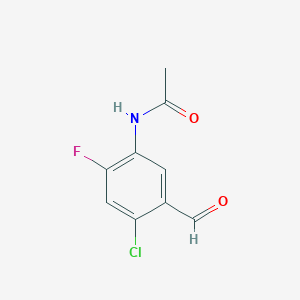
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
